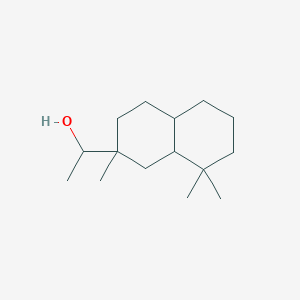
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride is a synthetic organic compound. It belongs to the class of quaternary ammonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction conditions often include:
Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.
Industrial Production Methods
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
化学反応の分析
Types of Reactions
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
科学的研究の応用
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, such as in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or cellular membranes.
Pathways Involved: Signal transduction pathways, metabolic pathways.
類似化合物との比較
Similar Compounds
- 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium bromide
- 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium iodide
Uniqueness
1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride is unique due to its specific alkyl chain length and the presence of a methylpiperidinyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
特性
| 92886-01-6 | |
分子式 |
C19H33ClN2 |
分子量 |
324.9 g/mol |
IUPAC名 |
1-(2-ethylhexyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C19H33N2.ClH/c1-4-6-7-18(5-2)16-20-12-10-19(11-13-20)21-14-8-17(3)9-15-21;/h10-13,17-18H,4-9,14-16H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
QNCYTAJOIBCMCR-UHFFFAOYSA-M |
正規SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N2CCC(CC2)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Carbonylbis[(3-oxo-1,3-dihydro-2-benzofuran-5,1-diyl)] diacetate](/img/structure/B14361038.png)

![7-Chloro-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14361048.png)
![5-[(Methanesulfonyl)(methyl)amino]-2-methoxy-N-phenylbenzamide](/img/structure/B14361052.png)
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]-2,2,6,6-tetramethylpiperidin-4-one](/img/structure/B14361055.png)
![5-Methyl-3-oxobicyclo[3.3.1]nonane-1-carbonyl chloride](/img/structure/B14361057.png)
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14361063.png)
![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

